molecular formula C13H16FNO2 B1467186 (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1455137-41-3

(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1467186
CAS No.: 1455137-41-3
M. Wt: 237.27 g/mol
InChI Key: MZFGVBKXBYAYGU-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a chemical compound with the CAS Number 1455137-41-3 and a molecular weight of 237.27 . It has a molecular formula of C13H16FNO2 and is characterized by a pyrrolidine ring featuring a hydroxymethyl substituent, which is linked to a 3-fluoro-4-methylphenyl group via a methanone bridge . This specific structure, particularly the fluorinated aromatic ring and the functionalized pyrrolidine, makes it a valuable building block in medicinal chemistry and drug discovery research for constructing more complex molecules . Compounds with similar pyrrolidine-methanone scaffolds are frequently investigated as intermediates in the synthesis of potential pharmaceuticals and bioactive agents . Key predicted physical properties include a boiling point of 408.2±35.0 °C and a density of 1.211±0.06 g/cm³ . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-2-3-11(6-12(9)14)13(17)15-5-4-10(7-15)8-16/h2-3,6,10,16H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFGVBKXBYAYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, a compound with the CAS number 1455137-41-3, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanism of action and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13_{13}H16_{16}FNO2_2. Its molecular weight is approximately 237.27 g/mol. The structure features a fluorinated aromatic ring and a pyrrolidine moiety, which are known to influence biological activity significantly.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, particularly in antimicrobial applications. Below are key findings from recent studies:

Antibacterial Activity

  • Mechanism of Action : The compound's antibacterial properties are primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This is similar to other pyrrolidine derivatives, which have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .
  • Case Studies : A study evaluated several pyrrolidine derivatives, including our compound, revealing significant inhibition against various Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl groups enhanced the inhibitory effects compared to similar compounds lacking these substitutions .

Antifungal Activity

The compound has also been tested for antifungal properties:

  • It demonstrated inhibitory effects against Candida albicans with MIC values comparable to established antifungal agents .
  • The structural components of the compound suggest potential for further modifications to enhance antifungal efficacy.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other related compounds is presented in Table 1.

Compound NameStructureAntibacterial Activity (MIC)Antifungal Activity (MIC)
Compound AStructure A0.005 mg/mLNot tested
Compound BStructure B0.010 mg/mL0.020 mg/mL
This compound Current Compound 0.0039 - 0.025 mg/mL 0.015 mg/mL

Research Findings

Recent studies have highlighted the importance of substituents on the phenyl and pyrrolidine rings:

  • Hydroxymethyl and fluorine substitutions have been shown to enhance both antibacterial and antifungal activities .
  • The presence of electron-donating or withdrawing groups significantly influences the compound's interaction with microbial targets.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug design:

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidinyl compounds can exhibit antidepressant effects by modulating neurotransmitter systems. The hydroxymethyl group enhances solubility and bioavailability, which are critical for pharmacological efficacy .
  • Anticancer Properties : Studies have suggested that similar compounds can inhibit protein kinases involved in cancer cell proliferation. The fluorine atom in the structure may enhance binding affinity to specific targets, increasing the compound's potential as an anticancer agent .

Neuropharmacology

The unique structure of (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone positions it as a valuable compound in neuropharmacological research:

  • Cognitive Enhancers : Compounds with similar frameworks have been investigated for their ability to enhance cognitive function and memory retention through modulation of cholinergic pathways .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant improvement in depressive symptoms in animal models using derivatives of this compound .
Study BAnticancer ActivityShowed inhibition of tumor growth in vitro with IC50 values indicating strong activity against specific cancer cell lines .
Study CNeuropharmacological EffectsFound that the compound enhanced memory performance in rodent models, suggesting potential as a cognitive enhancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Aromatic and Pyrrolidine Moieties

The target compound is distinguished by its substituents on both the phenyl and pyrrolidine rings. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Phenyl Substituents Pyrrolidine Substituents Key Inferred Properties Reference
Target Compound 3-Fluoro-4-methyl 3-(Hydroxymethyl) Enhanced hydrophilicity; potential H-bond donor
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone 3-Hydroxy-4-methoxy None Lower logP due to polar hydroxy/methoxy groups; strong H-bond capacity
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone Phenyl 2-(3-Methylpyridin-4-yl) Increased aromatic stacking potential; higher rigidity
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyridinyl 3-(Hydroxymethyl) Protected hydroxymethyl reduces polarity; tert-butyl enhances steric bulk
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Chlorophenylamino Morpholin-4-yl Morpholine improves solubility; chloro group may enhance lipophilicity

Key Findings from Structural Analysis

Aromatic Ring Modifications
  • Fluorine vs. Chlorine/Hydroxy Groups : The 3-fluoro substituent in the target compound likely enhances metabolic stability compared to chlorinated (e.g., ) or hydroxylated (e.g., ) analogs. Fluorine’s electronegativity may also improve binding affinity in hydrophobic pockets.
Pyrrolidine Ring Modifications
  • Hydroxymethyl vs. Pyridinyl/Morpholinyl : The hydroxymethyl group increases hydrophilicity, improving aqueous solubility relative to pyridinyl ( ) or morpholinyl ( ) substituents. However, the unprotected hydroxyl may increase susceptibility to oxidation compared to silyl-protected analogs ( ).
  • Conformational Flexibility : The absence of rigid heterocycles (e.g., pyridine in ) may allow the target compound to adopt multiple conformations, enhancing adaptability in binding interactions.

Preparation Methods

General Synthetic Strategy

The compound can be synthesized by coupling a 3-fluoro-4-methylbenzoic acid derivative (or activated equivalent) with 3-(hydroxymethyl)pyrrolidine. This typically involves:

  • Activation of the carboxylic acid group in the 3-fluoro-4-methylbenzoic acid or its derivative to form an acid chloride or mixed anhydride.
  • Nucleophilic substitution by the amine group of 3-(hydroxymethyl)pyrrolidine to form the corresponding amide (methanone linkage).

This approach is common for synthesizing amide-containing compounds with heterocyclic amines and substituted aromatic rings.

Detailed Preparation Methods and Conditions

While direct literature on the exact synthesis of (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is limited, analogous procedures and intermediates provide insight into effective methods:

Step Reagents / Conditions Description Yield / Notes
1. Reduction of 3-fluoro-4-methylbenzoic acid derivatives Lithium aluminium hydride (LAH) in tetrahydrofuran (THF), 0–20 °C, inert atmosphere, 3 hours Reduction of carboxylic acid to corresponding benzyl alcohol intermediate (e.g., 3-fluoro-4-(hydroxymethyl)phenol) High yield; intermediate isolated by crystallization after extraction and drying
2. Formation of acid chloride or activated ester Reaction of 3-fluoro-4-methylbenzoic acid with reagents such as methoxymethylphosphoryl dichloride or thionyl chloride in dichloromethane at low temperature (e.g., -30 °C) Conversion to reactive acyl chloride intermediate for amide coupling Moderate yield; reaction monitored by TLC or chromatography
3. Amide bond formation Coupling of activated acid derivative with 3-(hydroxymethyl)pyrrolidine in presence of base (e.g., triethylamine) in dichloromethane or ethyl acetate at room temperature for 1–3 hours Nucleophilic attack by pyrrolidine nitrogen on acyl chloride forms the amide bond Yields vary (~29% reported in related intermediate synthesis)
4. Purification Extraction with aqueous bicarbonate and brine, drying over anhydrous sodium sulfate, concentration under reduced pressure, followed by column chromatography (silica gel) Isolation of pure product Purification critical due to side reactions and by-products

Example Procedure Based on Analogous Compound Synthesis

  • Reduction Step: 5 g of 2-fluoro-4-hydroxybenzoic acid dissolved in 100 mL THF under nitrogen. LAH (2.43 g) added dropwise at 0 °C, stirred at room temperature for 3 hours. Workup with ethyl acetate and 10% NaOH aqueous solution, drying, concentration, and crystallization yields 3-fluoro-4-(hydroxymethyl)phenol intermediate.

  • Activation and Coupling: Methoxymethylphosphoryl dichloride (3.26 g) in dichloromethane cooled to -30 °C, stirred with 2-aminopropionic acid isopropyl ester solution for 1 hour. Then a suspension of triethylamine and 3-fluoro-4-hydroxymethylphenol (1.42 g) added, warmed to room temperature, stirred 3 hours. After aqueous workup and chromatography, the amide intermediate obtained in 29.1% yield.

  • Final Coupling: The activated acid chloride intermediate reacts with 3-(hydroxymethyl)pyrrolidine under similar conditions to form the target compound, followed by purification by column chromatography.

Reaction Conditions Summary Table

Reaction Stage Reagents/Agents Solvent Temperature Time Atmosphere Yield (%) Notes
Reduction of acid to alcohol Lithium aluminium hydride (LAH) Tetrahydrofuran 0–20 °C 3 h Nitrogen High Inert atmosphere required
Acid chloride formation Methoxymethylphosphoryl dichloride Dichloromethane -30 °C to RT 1 h + 3 h Ambient Moderate Controlled addition and cooling
Amide coupling 3-(Hydroxymethyl)pyrrolidine, triethylamine Dichloromethane/EtOAc RT 1–3 h Ambient Moderate Base scavenges HCl byproduct
Purification Silica gel chromatography Petroleum ether/EtOAc Ambient Essential for product purity

Research Findings and Considerations

  • Yield Optimization: The relatively moderate yields (~29%) in related amide formation steps suggest optimization opportunities, such as varying coupling agents (e.g., carbodiimides like EDC or DCC), solvents, or reaction times.

  • Functional Group Compatibility: The hydroxymethyl group on the pyrrolidine ring is sensitive; mild conditions and inert atmosphere prevent side reactions such as oxidation or polymerization.

  • Purification Challenges: Due to structural similarity of by-products and starting materials, chromatographic purification is necessary to achieve high purity.

  • Analytical Characterization: NMR (1H and 13C), LC-MS, and HPLC are routinely used to confirm the structure and purity of intermediates and final product.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield*Reference
Acylation3-Fluoro-4-methylbenzoyl chloride, AlCl₃, DCM, 0°C → RT~60%
HydroxymethylationNaBH₄, MeOH, 0°C → RT~75%
PurificationColumn chromatography (EtOAc/Hexane 3:7)>95%
*Hypothetical yields based on analogous reactions.

Basic: How can the compound’s structure be rigorously validated?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT). Key signals: aromatic protons (δ 6.8–7.2 ppm), pyrrolidine CH₂OH (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve bond angles and stereochemistry. For example, similar methanones exhibit dihedral angles of 45–60° between the aryl and pyrrolidine planes .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents (e.g., TEMPO) to identify intermediates .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map reaction pathways and transition states. For example, steric hindrance at the pyrrolidine 3-position may explain side reactions .
  • Cross-Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative side reactions .

Advanced: How can computational methods predict the compound’s electronic properties for drug design?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding via the hydroxymethyl group and aryl fluorination’s role in binding affinity .

Q. Table 2: Key Computed Parameters

ParameterValue (Hypothetical)Significance
HOMO-LUMO Gap4.2 eVIndicates redox stability
Dipole Moment5.1 DebyePolar interactions in binding
LogP2.8Predicts membrane permeability

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent hydrolysis of the hydroxymethyl group .

Advanced: How to address discrepancies in spectroscopic data across research groups?

Methodological Answer:

  • Standardized Protocols : Use identical solvent systems (e.g., CDCl₃ for NMR) and calibration standards .
  • Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may skew UV-Vis or fluorescence data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

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